molecular formula C8H8N6O B1299363 4-(1H-tetrazol-1-yl)benzohydrazide CAS No. 750599-23-6

4-(1H-tetrazol-1-yl)benzohydrazide

Cat. No. B1299363
CAS RN: 750599-23-6
M. Wt: 204.19 g/mol
InChI Key: DCSLVGSOXWLBCY-UHFFFAOYSA-N
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Description

4-(1H-tetrazol-1-yl)benzohydrazide is a compound that belongs to the class of tetrazoles, which are heterocyclic compounds featuring a nitrogen-rich tetrazole ring. Tetrazoles are known for their various applications in medicinal chemistry, agriculture, and as energetic materials due to their high nitrogen content. Although the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related tetrazole compounds and their derivatives.

Synthesis Analysis

The synthesis of tetrazole derivatives often involves the use of hydrazides as precursors. For instance, the synthesis of 1,4-bis(5-aryl-1,3,4-oxadiazol-2-yl)-2,3,5,6-tetrafluorobenzenes reported in one of the studies involves an acid-catalyzed condensation between substituted benzohydrazides and 2,3,5,6-tetrafluoroterephthalic acid, yielding the products in good to excellent yields . This suggests that similar methodologies could potentially be applied to synthesize this compound by reacting appropriate hydrazide precursors with tetrazole-generating reagents under suitable conditions.

Molecular Structure Analysis

The molecular structure and spectroscopic properties of tetrazole derivatives can be elucidated using various analytical techniques, including NMR and FT-IR spectroscopy, as well as computational methods like Density Functional Theory (DFT) calculations . These methods provide valuable information about the electronic structure, conformational stability, and possible interactions of the molecules, which are crucial for understanding their reactivity and biological activity.

Chemical Reactions Analysis

Tetrazole compounds can participate in various chemical reactions due to their reactivity. For example, the electrooxidative/Michael-type sequential reactions of dihydroxybenzenes with 1-phenyl-5-mercaptotetrazole lead to the formation of polyfunctional tetrazolic thioethers . This indicates that tetrazole rings can act as nucleophiles in reactions with electrophilic species, which could be relevant for the reactivity of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazole derivatives are influenced by their molecular structure. For instance, the presence of substituents on the tetrazole ring can affect the compound's solubility, stability, and reactivity. The study of noncovalent complexes of tetrazoles reveals that the ionic nature and extended planarity of the tetrazole core can favor the formation of supramolecular structures in both solid and solution states . This suggests that this compound may also form similar noncovalent interactions, which could be relevant for its potential applications.

Scientific Research Applications

Electrochemiluminescence in Ruthenium Polypyridyl Complexes

A study by Stagni et al. (2006) explored ruthenium polypyridyl complexes with 5-aryltetrazolate ligands, including derivatives of 4-(1H-tetrazol-1-yl)benzohydrazide. These complexes demonstrated significant electrochemiluminescence (ECL), making them potentially useful for ECL devices (Stagni et al., 2006).

Luminescent Properties in Zinc Coordination Compounds

Li et al. (2015) synthesized zinc coordination compounds using tetrazole–carboxylate ligands, which displayed notable luminescent properties. This research suggests potential applications in luminescence-based technologies (Li et al., 2015).

Synthesis of Acyclic and Heterocyclic Derivatives

Osyanin et al. (2005) conducted research on the synthesis of 4-(1H-Azol-1-ylmethyl)benzohydrazides from this compound. This study provides insight into the versatility of this compound in synthesizing a variety of acyclic and heterocyclic derivatives (Osyanin et al., 2005).

Framework Topologies in Coordination Polymers

Song et al. (2009) explored the effects of ligand modifications on the structures and properties of metal complexes, including those with this compound. This study offers insights into the design of coordination polymers with specific framework topologies (Song et al., 2009).

Synthesis of 2-Phenyl-5- (1-Phenyl-3-(3, 4, 5-Trimethoxyphenyl)-1H-Pyrazol-4-yl) - 1, 3, 4-Oxadiazole Scaffolds

Chennapragada and Palagummi (2018) synthesized and characterized novel oxadiazole derivatives using a compound structurally related to this compound. These compounds showed potential in medicinal chemistry (Chennapragada & Palagummi, 2018).

Synthesis of Novel Antimicrobial Agents

Zaidi et al. (2021) synthesized a series of novel compounds using a derivative of this compound, demonstrating potential as antimicrobial agents (Zaidi et al., 2021).

Mechanism of Action

The mechanism of action of “4-(1H-tetrazol-1-yl)benzohydrazide” is not specified in the search results .

Safety and Hazards

While specific safety and hazard information for “4-(1H-tetrazol-1-yl)benzohydrazide” is not available, it’s generally recommended to handle such compounds with appropriate protective equipment and in a well-ventilated area .

Future Directions

The future directions of “4-(1H-tetrazol-1-yl)benzohydrazide” are not specified in the search results .

properties

IUPAC Name

4-(tetrazol-1-yl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N6O/c9-11-8(15)6-1-3-7(4-2-6)14-5-10-12-13-14/h1-5H,9H2,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSLVGSOXWLBCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366598
Record name 4-(1H-tetrazol-1-yl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

750599-23-6
Record name 4-(1H-tetrazol-1-yl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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